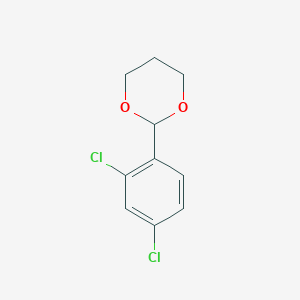![molecular formula C9H15NO5 B14732762 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate CAS No. 5338-38-5](/img/structure/B14732762.png)
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is an organic compound with the molecular formula C13H19NO9 It is characterized by the presence of multiple acetoxy groups, which are derivatives of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate typically involves the esterification of appropriate precursors. One common method includes the reaction of 2-(acetyloxy)ethylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and the corresponding amine.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding amine.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetoxy groups into molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)-3-amino-1-[1,2-di(acetyloxy)ethyl]-3-oxopropyl acetate: Similar structure with additional acetoxy groups.
Acetylsalicylic acid (Aspirin): Contains acetoxy groups and is used for its anti-inflammatory properties.
Acetylcysteine: Contains acetyl groups and is used as a mucolytic agent.
Uniqueness
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is unique due to its specific arrangement of acetoxy groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
5338-38-5 |
|---|---|
Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoylamino)ethyl acetate |
InChI |
InChI=1S/C9H15NO5/c1-6(15-8(3)12)9(13)10-4-5-14-7(2)11/h6H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
DEXQGIUQHTYBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


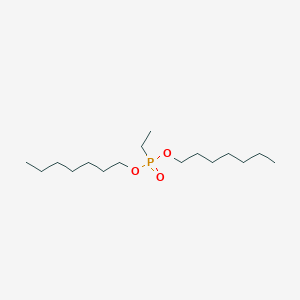


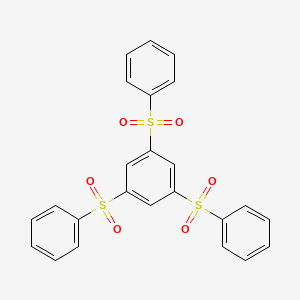
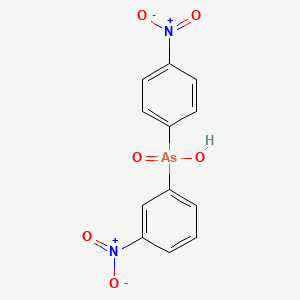
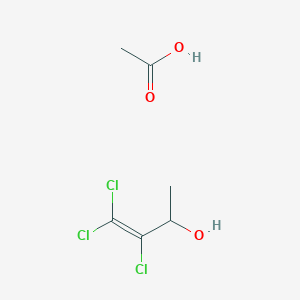

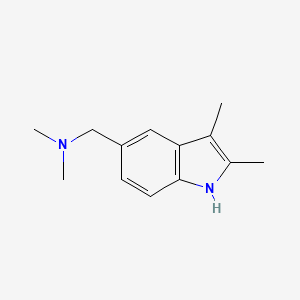
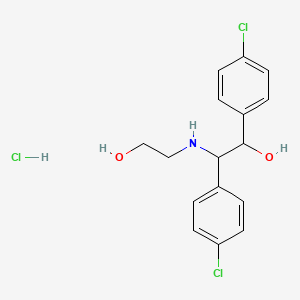
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
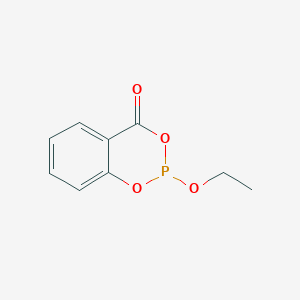
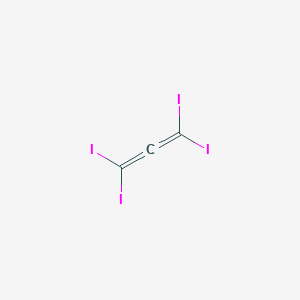
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
